Potency Advantage: Sub-Nanomolar Ki vs. First-Generation Inhibitors
CF53 achieves a sub-nanomolar inhibition constant (Ki) for the BRD4 BD1 domain, a value less than 1 nM [1]. This is in stark contrast to the archetypal BET inhibitor (+)-JQ1, which exhibits a Kd of 50 nM for BRD4 BD1 [2]. This represents at least a 50-fold improvement in binding affinity, which is quantifiable and directly translates to lower effective concentrations in cellular assays.
| Evidence Dimension | Binding Affinity (BRD4 BD1) |
|---|---|
| Target Compound Data | Ki < 1 nM |
| Comparator Or Baseline | (+)-JQ1: Kd = 50 nM |
| Quantified Difference | ≥50-fold more potent |
| Conditions | In vitro binding assay / recombinant protein |
Why This Matters
This differential potency justifies the procurement of CF53 over JQ1 when high target occupancy is required at lower, potentially less toxic, compound concentrations in cellular models.
- [1] Zhao Y, et al. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. J Med Chem. 2018 Jul 26;61(14):6110-6120. doi: 10.1021/acs.jmedchem.8b00483. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. doi: 10.1038/nature09504. View Source
